1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a complex organic compound belonging to the family of tetraazamacrocyclic ligands, specifically derived from 1,4,7,10-tetraazacyclododecane. This compound is characterized by its ability to form stable complexes with various metal ions, making it significant in coordination chemistry and potential applications in medical imaging and drug delivery.
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can be classified as:
The synthesis of 1,4,7,10-tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the following steps:
The efficiency of these methods can yield high purity products with good yields .
The synthesis process may involve monitoring the reaction progress via thin-layer chromatography (TLC) and characterizing the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity .
The molecular formula of 1,4,7,10-tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is . The structure features:
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily participates in coordination reactions with metal ions such as lithium (Li), sodium (Na), and potassium (K). The side-arm ligating atoms facilitate these interactions by providing multiple binding sites for metal ions .
The specific conditions under which these reactions occur can vary but generally involve:
The mechanism by which this compound acts involves its ability to chelate metal ions through its nitrogen donor atoms. When interacting with a metal ion:
Data on specific binding constants and stability constants for various metal complexes formed with this ligand are crucial for understanding its effectiveness in applications like magnetic resonance imaging (MRI) .
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications through its versatile properties and potential uses in both research and clinical settings.
1,4,7,10-Tetraazacyclododecane (cyclen) serves as the universal macrocyclic precursor for synthesizing its tetrakis(ethoxycarbonylmethyl) derivative. Functionalization exclusively targets the nitrogen atoms of cyclen’s secondary amine groups, preserving the 12-membered ring’s conformational integrity. The nucleophilicity of these amines necessitates protective strategies during multi-step syntheses to prevent unwanted side reactions or incomplete substitutions. While cyclen itself can be synthesized via reductive diimidazole ring opening ( [4]) or benzylaziridine trimerization ( [7]), industrial-scale production prioritizes direct alkylation of commercially available cyclen to minimize purification complexity and cost.
Table 1: Cyclen Functionalization Pathways
Precursor Route | Key Reagents/Conditions | Challenges |
---|---|---|
Diimidazole reduction | DIBAL-H, toluene reflux, cold chloroform extraction [4] | Air-sensitive intermediates, low yields |
Benzylaziridine trimerization | Acid catalysis (H₂SO₄, CH₃SO₃H), catalytic hydrogenation [7] | Carcinogenic starting materials |
Direct cyclen alkylation | Ethyl bromoacetate, base, polar aprotic solvent [1] | Regioselectivity control, oligomer formation |
Ethoxycarbonylmethyl groups (–CH₂COOEt) are introduced via nucleophilic substitution using ethyl bromoacetate as the primary alkylating agent. Critical parameters include:
Optimized Protocol ( [1]): Cyclen (1 eq) and Na₂CO₃ (4 eq) are suspended in DMA under nitrogen. Ethyl bromoacetate (4.2 eq) is added dropwise at 0–5°C, followed by gradual warming to 25°C for 24 h. Quenching with ice water precipitates the crude product, isolated via filtration (typical yield: 75–82%).
Solvent choice critically influences alkylation efficiency and macrocycle stability:
Catalysis is generally unnecessary due to cyclen’s high nucleophilicity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) marginally improve yields (<5%) in biphasic water-toluene systems but complicate purification [7].
Scale-up introduces three primary challenges:
Purification leverages differential solubility and ion-exchange chromatography:
Table 2: Purification Performance Comparison
Method | Solvent Ratio | Temp (°C) | Purity (%) | Yield (%) | NaBr Content |
---|---|---|---|---|---|
Single crystallization | EtOH:H₂O = 1:1 | –10 | 95.2 | 78 | 1.2% |
Double crystallization | EtOH:H₂O = 1:2 | –15 | 98.7 | 65 | 0.08% |
Anion exchange | N/A | 25 | 99.6 | 91 | <50 ppm |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5